molecular formula C18H20BrF2NO2 B10936803 N~1~-(2-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide

N~1~-(2-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide

Cat. No.: B10936803
M. Wt: 400.3 g/mol
InChI Key: ANKUVZQNXFSUBY-UHFFFAOYSA-N
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Description

N~1~-(2-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide is a synthetic organic compound characterized by the presence of an adamantyl group, a bromine atom, and a difluoromethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the adamantyl and benzamide precursors. The adamantyl group can be introduced through the reaction of adamantane with suitable reagents to form adamantyl derivatives . The benzamide core is then synthesized by reacting 5-bromo-2-(difluoromethoxy)benzoic acid with appropriate amines under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N1-(2-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to its targets. The bromine and difluoromethoxy groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide is unique due to the combination of the adamantyl, bromine, and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H20BrF2NO2

Molecular Weight

400.3 g/mol

IUPAC Name

N-(2-adamantyl)-5-bromo-2-(difluoromethoxy)benzamide

InChI

InChI=1S/C18H20BrF2NO2/c19-13-1-2-15(24-18(20)21)14(8-13)17(23)22-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16,18H,3-7H2,(H,22,23)

InChI Key

ANKUVZQNXFSUBY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=CC(=C4)Br)OC(F)F

Origin of Product

United States

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